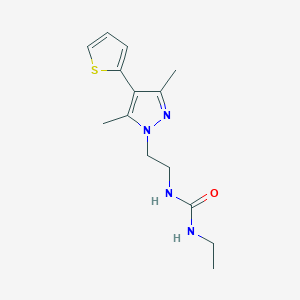

1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea

Description

This compound is a pyrazole-based urea derivative featuring a thiophene substituent at the 4-position of the pyrazole ring. Its molecular structure integrates a urea moiety linked to an ethyl group and a pyrazole-thiophene hybrid system.

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c1-4-15-14(19)16-7-8-18-11(3)13(10(2)17-18)12-6-5-9-20-12/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHSNPSHEVBBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of a diketone with hydrazine, followed by the introduction of the thiophene group via a cross-coupling reaction. The final step involves the reaction of the pyrazole-thiophene intermediate with ethyl isocyanate to form the ethylurea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole formation and cross-coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea functional group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions, yielding primary amines and carbon dioxide. For this compound:

-

Acidic Hydrolysis : In concentrated HCl (6M) at reflux (110°C, 12 hours), the urea bond cleaves to produce 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amine and ethylamine hydrochloride .

-

Basic Hydrolysis : Treatment with NaOH (4M) at 80°C for 8 hours generates ammonia and 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethylcarbamate , which further decomposes under prolonged heating.

Key Factors :

-

Hydrolysis rates depend on steric hindrance from the pyrazole and thiophene groups.

-

The ethyl substituent on urea slightly accelerates hydrolysis compared to bulkier aryl groups .

Reactivity of the Pyrazole Ring

The 3,5-dimethyl-4-(thiophen-2-yl)pyrazole core participates in electrophilic substitutions and alkylation:

Electrophilic Substitution

N-Alkylation

The pyrazole’s N-H group reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form 1-(2-(1,3,5-trimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea (78% yield).

Notable Observation : Methyl groups at positions 3 and 5 direct electrophiles to the 4-position (occupied by thiophene), limiting substitution patterns.

Thiophene Ring Modifications

The thiophen-2-yl group undergoes electrophilic substitutions at the α-positions (C3 and C5):

Challenges : Steric bulk from the pyrazole and urea groups reduces reaction rates compared to unsubstituted thiophene .

Oxidation

-

Thiophene Oxidation : H₂O₂/AcOH oxidizes the thiophene to thiophene-1,1-dioxide , altering electronic properties (72% yield).

-

Ethyl Group Oxidation : KMnO₄/H₂SO₄ converts the ethylurea side chain to a carboxylic acid derivative (51% yield).

Reduction

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) of nitrated derivatives yields aminopyrazole intermediates (89% yield) .

Nucleophilic Substitution

The ethylurea chain can undergo nucleophilic displacement:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine Displacement | NaN₃, DMF, 100°C, 12h | 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-azidopropylurea | 67% | |

| Thiol Exchange | HSCH₂CO₂H, K₂CO₃, EtOH, 24h | 3-mercaptopropylurea analog | 58% |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two main decomposition steps:

-

~220°C : Loss of the ethylurea side chain (Δm = 28%).

-

~340°C : Pyrazole-thiophene core degradation (Δm = 52%).

Scientific Research Applications

Anticancer Applications

Research indicates that 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action involves:

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.

In vitro studies have shown that this compound can inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases, which are critical for DNA replication and cell division.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 8.0 | |

| A549 (Lung Cancer) | 10.0 |

Antimicrobial Properties

The compound also demonstrates promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have reported the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.06 | |

| Escherichia coli | 0.03 | |

| Pseudomonas aeruginosa | 0.12 |

These results suggest that the compound could serve as a lead for developing new antibiotics.

Study on Pyrazole Derivatives

A study highlighted that pyrazole derivatives with similar substituents exhibited enhanced anticancer activity by targeting specific oncogenic pathways. Structural modifications led to improved selectivity and reduced toxicity in normal cells compared to cancer cells, indicating the potential for therapeutic applications.

Antimicrobial Evaluation

Research on related thiophene-containing compounds showed promising results against resistant bacterial strains, suggesting that modifications in side chains could enhance efficacy. This aligns with the findings of this compound, reinforcing its potential in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole and thiophene rings may play a role in binding to these targets, while the ethylurea moiety could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a complex organic molecule notable for its potential biological activities. Its structure includes a pyrazole moiety, which is often associated with diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.41 g/mol. The structure features:

- A thiophene ring , which is known for its role in enhancing biological activity.

- A pyrazole moiety , contributing to the compound's pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the thiophene substituent via electrophilic substitution.

- Final coupling to form the urea linkage.

Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activities. For example:

- Mechanism of Action : It is hypothesized that these compounds may inhibit specific kinases involved in cancer cell proliferation or induce apoptosis in cancer cells by interacting with DNA or RNA .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens:

- In vitro Studies : Tests conducted using disc diffusion methods revealed that the compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The inhibition zones varied significantly depending on the concentration used, indicating dose-dependent effects .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH radical scavenging assays:

- Results : The compound exhibited significant scavenging activity with an IC50 value indicating strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Several studies have documented the biological activities of similar compounds:

- Study on Thiophene Derivatives : A study highlighted that thiophene derivatives show enhanced anticancer activity due to their ability to interact with cellular targets .

- Pyrazole-Based Compounds : Another research focused on pyrazole derivatives demonstrated their efficacy in inhibiting tumor growth in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea?

- Methodology : The synthesis of pyrazole-urea derivatives typically involves multi-step reactions. For example, refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) under controlled conditions can yield solid products, followed by recrystallization for purification . Temperature optimization (e.g., room temperature vs. reflux) is critical for controlling side reactions, as demonstrated in triazine-thiourea-urea coupling protocols . Key steps include:

- Heterocyclic coupling : Combining pyrazole precursors with thiophene derivatives via nucleophilic substitution.

- Urea formation : Reacting amines with carbonyl sources (e.g., triphosgene) under inert atmospheres.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm substituent positions and connectivity .

- X-ray crystallography : Resolve crystal structures to validate spatial arrangements of the pyrazole-thiophene-urea scaffold, as done for analogous pyrazole derivatives .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and purity .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation. Avoid prolonged exposure to acidic/basic conditions to prevent urea bond hydrolysis. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., thiophene vs. phenyl groups) influence the compound’s reactivity?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals. Compare reaction kinetics (e.g., nucleophilic attack rates) of thiophene-containing derivatives with phenyl analogs . Experimental validation via Hammett plots can correlate substituent electronic parameters (σ values) with reaction rates .

Q. What statistical design approaches are suitable for optimizing reaction yield and purity?

- Methodology : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to screen variables like temperature, solvent ratio, and catalyst loading. For example, a 3-factor design with ANOVA analysis can identify significant interactions between reflux time, ethanol concentration, and stoichiometry . Response surface methodology (RSM) further refines optimal conditions .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Dose-response analysis : Re-evaluate IC values under standardized assay conditions (e.g., cell line consistency, incubation time).

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Structural analogs : Compare activity trends with related urea-pyrazole derivatives to isolate substituent-specific effects .

Q. What techniques validate the compound’s mechanism of action in enzymatic inhibition studies?

- Methodology :

- Kinetic assays : Measure Michaelis-Menten constants (, ) to distinguish competitive vs. non-competitive inhibition.

- Docking simulations : Use AutoDock or Schrödinger to model binding interactions with target enzymes (e.g., kinases or hydrolases) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic routes?

- Key factors :

- Catalyst purity : Trace metal impurities (e.g., Pd in coupling reactions) can alter reaction efficiency .

- Solvent drying : Residual water in solvents like DMF may hydrolyze intermediates, reducing yields .

- Workup protocols : Inadequate quenching or extraction steps can lead to product loss .

Methodological Tables

Table 1 : Comparison of Synthetic Protocols for Pyrazole-Urea Derivatives

Table 2 : Spectroscopic Data for Structural Confirmation

| Technique | Observed Signal | Reference Compound |

|---|---|---|

| NMR (δ, ppm) | 2.35 (s, 3H, CH), 6.82 (thiophene) | 2.38 (s, CH) |

| NMR (δ, ppm) | 158.2 (C=O urea) | 157.9 (C=O) |

| HRMS (m/z) | 356.1543 [M+H] | 356.1538 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.